2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid
Description
2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid is a fluorinated acetic acid derivative featuring a 1,3-thiazole ring substituted with a methoxy group at position 2 and a fluoro atom on the adjacent carbon of the acetic acid moiety.
Properties
Molecular Formula |
C6H6FNO3S |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H6FNO3S/c1-11-6-8-3(2-12-6)4(7)5(9)10/h2,4H,1H3,(H,9,10) |
InChI Key |
BGIDVNQROBKIQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CS1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-methoxy-1,3-thiazole with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that thiazole derivatives, including 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid, exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. A study demonstrated that modifications in the thiazole ring can enhance activity against resistant strains of bacteria .
- Anti-inflammatory Effects :
- Cancer Research :
Agricultural Applications
- Pesticide Development :
- Herbicide Activity :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid with structurally related thiazole-containing and fluorinated acetic acid derivatives.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Acidity The α-fluoro group in the target compound increases acidity compared to non-fluorinated analogs like 2-(2-Methoxy-1,3-thiazol-4-yl)acetic acid (pKa ~2.5–3.0 estimated) due to the electron-withdrawing fluorine atom . In 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid, the trifluoromethyl group further lowers the pKa (δ 19F NMR: -112 ppm), enhancing reactivity in nucleophilic environments .
The methoxy group on the thiazole (target compound) may improve solubility compared to alkyl or halogenated analogs (e.g., 5-methyl-thiazole in ).
Synthetic Routes
- Fluorinated acetic acids are often synthesized via electrophilic fluorination using reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), as seen in .
- Thiazole-acetic acid derivatives (e.g., ) are typically prepared by condensation of thiazole intermediates with activated acetic acid moieties.
Applications
- Compounds like 2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid (CAS: 926214-55-3) are used as reference standards in pharmaceutical impurity profiling .
- Fluorinated thiazole-acetic acids may serve as precursors for antibacterial agents or enzyme inhibitors due to their structural mimicry of natural substrates .
Biological Activity
2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid (CAS No. 1871996-53-0) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorine atom and a methoxy group attached to a thiazole ring, which may influence its pharmacological properties.
- Molecular Formula : C₆H₆FNO₃S
- Molecular Weight : 191.18 g/mol
- CAS Number : 1871996-53-0
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆FNO₃S |
| Molecular Weight | 191.18 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anti-cancer agent and its effects on neurotransmitter receptors.
Anticancer Activity
Recent studies have indicated that thiazole derivatives can exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the modulation of specific cellular pathways or the inhibition of key enzymes associated with cancer progression.
Case Study: Cytotoxic Effects
In a study examining the cytotoxicity of thiazole derivatives, it was found that compounds similar to this compound significantly reduced cell viability in several cancer cell lines, including HepG2 and MCF-7. The IC50 values for these compounds ranged from 5.10 µM to 22.08 µM, indicating potent activity against these cell lines .
Neurotransmitter Modulation
Another area of interest is the compound's effect on neurotransmitter receptors, particularly the AMPA receptors. Thiazole derivatives have been reported as negative allosteric modulators of GluA2 AMPA receptors, which play a critical role in synaptic transmission and plasticity.
Research Findings
In a study focused on thiazole derivatives as modulators of AMPA receptors, it was demonstrated that certain compounds could significantly alter receptor activity. This modulation could potentially lead to therapeutic applications in neurological disorders .
Mechanistic Insights
The biological activities of this compound may be attributed to its structural features:
- Fluorine Substitution : The presence of fluorine can enhance lipophilicity and bioactivity.
- Thiazole Ring : This moiety is known for its role in various biological activities and can interact with multiple biological targets.
- Methoxy Group : This substituent may influence solubility and binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
